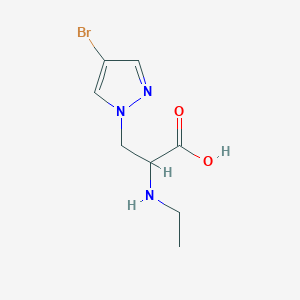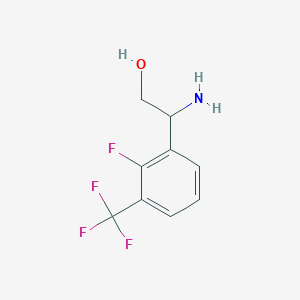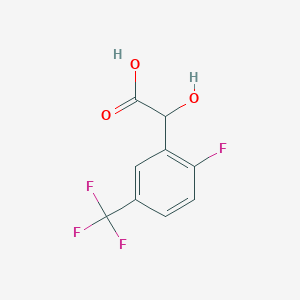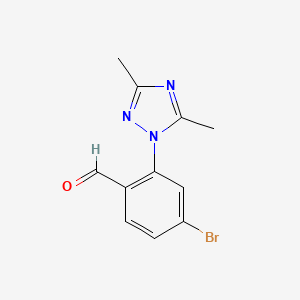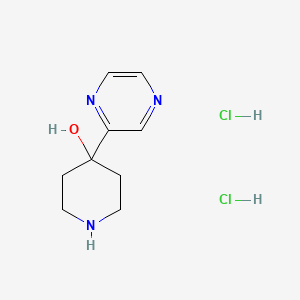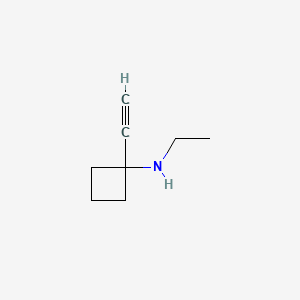
N-ethyl-1-ethynylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-ethynylcyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethynyl group and an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, followed by reductive amination with ethylamine. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in the presence of a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-ethynylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as Pd/C can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-ethylcyclobutan-1-amine.
Substitution: Formation of various N-alkylated cyclobutanamines.
Aplicaciones Científicas De Investigación
N-ethyl-1-ethynylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-ethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different chemical reactivity.
N-methyl-1-ethynylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-ethynylcyclobutan-1-amine: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness
N-ethyl-1-ethynylcyclobutan-1-amine is unique due to the presence of both an ethynyl and an ethylamine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13N |
|---|---|
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
N-ethyl-1-ethynylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3 |
Clave InChI |
ASULSZREJHMPSK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
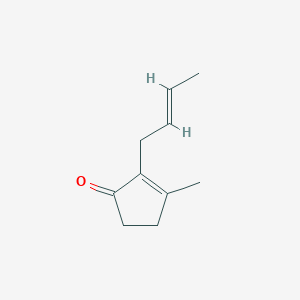
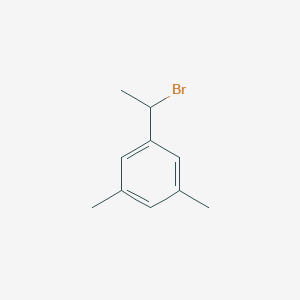
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
